molecular formula C18H19BrClNO4 B12699431 D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride CAS No. 85975-21-9

D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride

Cat. No.: B12699431
CAS No.: 85975-21-9
M. Wt: 428.7 g/mol
InChI Key: BITAHSYPRZJGEE-PKLMIRHRSA-N
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Description

D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a bromophenyl group attached to the tyrosine backbone, which significantly alters its chemical properties and potential applications. This compound is often used in scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride typically involves the following steps:

    Condensation: The brominated tyrosine is then reacted with a propyl group containing a ketone functionality.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form different functional groups.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of bromophenyl carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance binding affinity and selectivity, leading to altered biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A naturally occurring amino acid with similar structural features but different biological activity.

    4-Bromophenylalanine: Another brominated amino acid with distinct reactivity and applications.

Uniqueness

D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific combination of a bromophenyl group and a ketone functionality, which imparts unique chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

85975-21-9

Molecular Formula

C18H19BrClNO4

Molecular Weight

428.7 g/mol

IUPAC Name

(2R)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C18H18BrNO4.ClH/c19-14-5-3-13(4-6-14)17(22)9-10-20-16(18(23)24)11-12-1-7-15(21)8-2-12;/h1-8,16,20-21H,9-11H2,(H,23,24);1H/t16-;/m1./s1

InChI Key

BITAHSYPRZJGEE-PKLMIRHRSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O.Cl

Origin of Product

United States

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